N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, substituted with diethylaminoethyl, methylphenyl, and phenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactionsCommon reagents used in these reactions include various amines, halides, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods also help in maintaining consistent reaction conditions and minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols .
Scientific Research Applications
N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives with different substituents. Examples include:
- N6-(2-Dimethylamino-ethyl)-N4-(3,4-dimethyl-phenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N6-(2-Morpholino-ethyl)-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine .
Uniqueness
The uniqueness of N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE lies in its specific substituents, which confer distinct chemical properties and biological activity. The diethylaminoethyl group, in particular, may enhance its solubility and interaction with biological targets .
Properties
Molecular Formula |
C24H29N7 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
6-N-[2-(diethylamino)ethyl]-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C24H29N7/c1-4-30(5-2)16-15-25-24-28-22(27-21-14-10-9-11-18(21)3)20-17-26-31(23(20)29-24)19-12-7-6-8-13-19/h6-14,17H,4-5,15-16H2,1-3H3,(H2,25,27,28,29) |
InChI Key |
HINXPXVHHTWRQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4C |
Origin of Product |
United States |
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